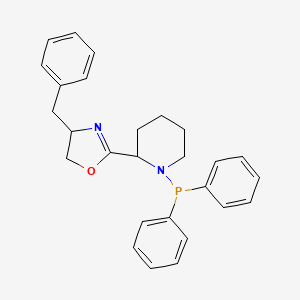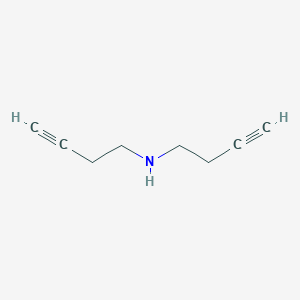
Bis(but-3-yn-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(but-3-yn-1-yl)amine: is an organic compound characterized by the presence of two but-3-yn-1-yl groups attached to an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(but-3-yn-1-yl)amine typically involves the reaction of but-3-yn-1-amine with an appropriate reagent to introduce the second but-3-yn-1-yl group. One common method involves the use of a coupling reaction, where but-3-yn-1-amine is reacted with a halogenated but-3-yn-1-yl compound in the presence of a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Bis(but-3-yn-1-yl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alkanes or alkenes.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and bases like sodium hydride are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives such as alcohols or ketones.
Reduction: Reduced forms like alkanes or alkenes.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of bis(but-3-yn-1-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons from the amine group . This nucleophilic behavior allows it to form bonds with electrophilic species, leading to the formation of new compounds and materials .
Comparison with Similar Compounds
But-3-yn-1-amine: A related compound with a single but-3-yn-1-yl group attached to an amine.
Propargylamine: Another similar compound with a propargyl group attached to an amine.
Uniqueness: Bis(but-3-yn-1-yl)amine is unique due to the presence of two but-3-yn-1-yl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This dual functionality enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
121.18 g/mol |
IUPAC Name |
N-but-3-ynylbut-3-yn-1-amine |
InChI |
InChI=1S/C8H11N/c1-3-5-7-9-8-6-4-2/h1-2,9H,5-8H2 |
InChI Key |
MJPXPXXEWHFOQI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



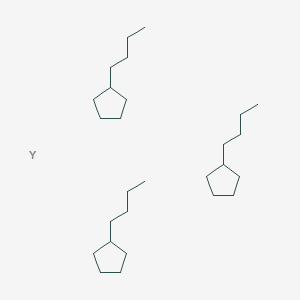
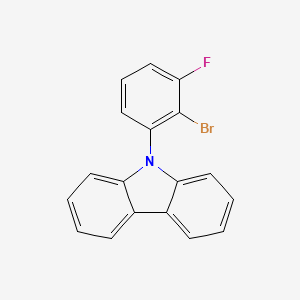


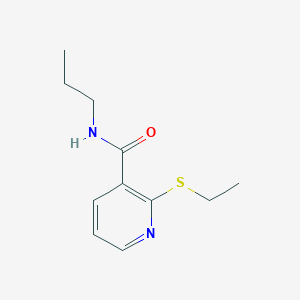
![1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B12505009.png)
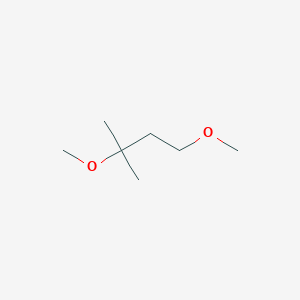
![Ethyl 2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12505017.png)

![3-{3-[1-(tert-butoxycarbonyl)indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl}-2,2-dimethyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12505041.png)
![4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B12505049.png)
